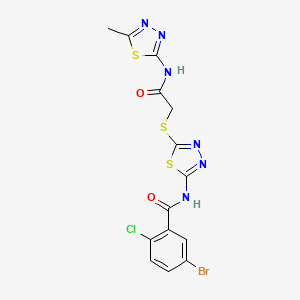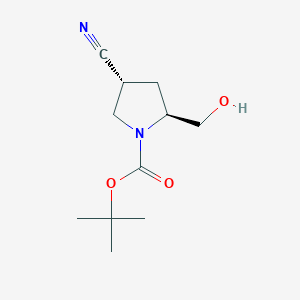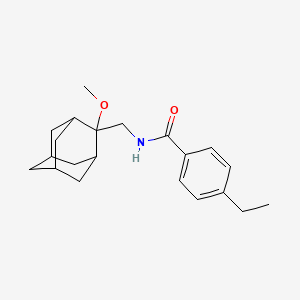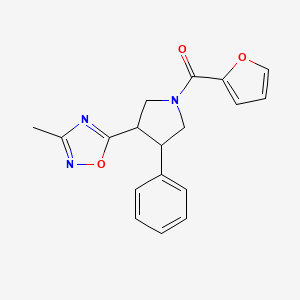![molecular formula C19H14Cl2N6O B2364485 3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-25-7](/img/structure/B2364485.png)
3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have shown significant biological importance . They are known to exhibit promising pharmacological properties including anti-proliferative and antitumor activity . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor agents, and more . They have been synthesized bearing chained substrates at various positions and biological evaluation against cyclic dependent kinases (CDKs) were envisaged and reported .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, including compounds structurally related to 3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, for their anticancer and anti-5-lipoxygenase activities. These compounds were found to exhibit cytotoxic properties against certain cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antiproliferative and Kinase Inhibitory Activities
Bakr and Mehany (2016) synthesized a derivative of pyrazolopyrimidines, which showed potent inhibitory activity against several cancer cell lines and key receptors involved in cell proliferation, including the epidermal growth factor receptor (EGFR). This suggests its potential as an antiproliferative agent (Bakr & Mehany, 2016).
Antiviral and Antitumor Activities
Ugarkar et al. (1984) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant activity against certain viruses and tumor cells in vitro. These compounds showed promise as potential antiparasitic agents, indicating a broad spectrum of biological activity (Ugarkar et al., 1984).
Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases
Li et al. (2016) explored the use of pyrazolopyrimidinones as phosphodiesterase 1 (PDE1) inhibitors, identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This study highlights the potential of pyrazolopyrimidines in treating central nervous system disorders (Li et al., 2016).
Antimicrobial Activity
A study by Azam et al. (2013) demonstrated that certain pyrazolopyrimidines, including those structurally related to the compound , exhibited significant inhibitory activity against various microbial strains. This suggests their potential application in the development of new antimicrobial agents (Azam et al., 2013).
Inhibition of DNA Polymerase III in Bacteria
Ali et al. (2003) discovered that pyrazolo[3,4-d]pyrimidin-4-ones, similar to the compound , can inhibit DNA polymerase III in Staphylococcus aureus, indicating potential use as antimicrobial agents against Gram-positive bacteria (Ali et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-5-13(6-3-11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMXKZPSMHELKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)
![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)

![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)



